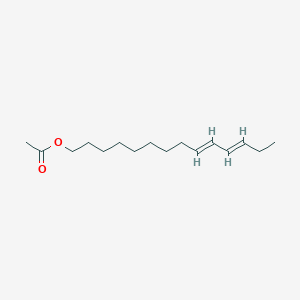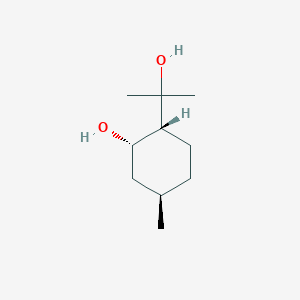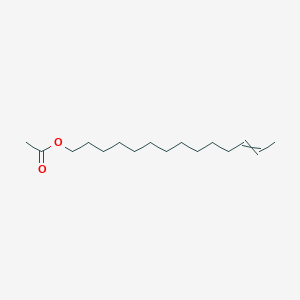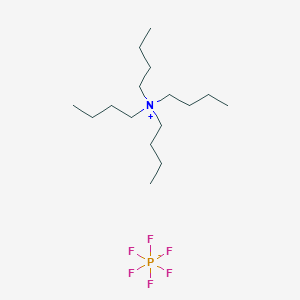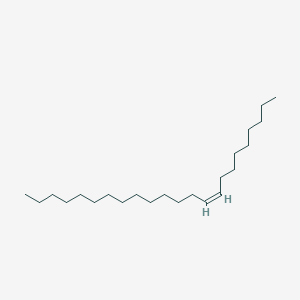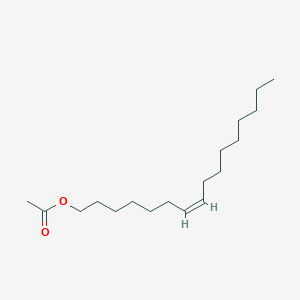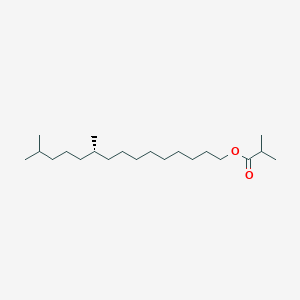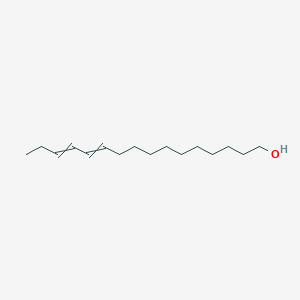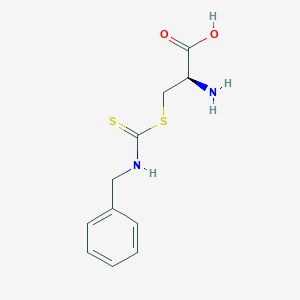
S-(N-Benzylthiocarbamoyl)cysteine
Descripción general
Descripción
S-(N-Benzylthiocarbamoyl)cysteine (S-BTC) is a novel thiol-containing compound that has been studied for its potential therapeutic applications in both laboratory and clinical settings. S-BTC is a derivative of cysteine and is a member of the thiol family of compounds. It is composed of a thiol group and a benzyl group connected to a cysteine residue. S-BTC has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
Target of Action
The primary target of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine is the Glutathione S-transferase (GST) enzyme . GST plays a crucial role in the detoxification of carcinogens, therapeutic drugs, environmental toxins, and products of oxidative stress by catalyzing the conjugation of glutathione (GSH) to a wide variety of substrates .
Mode of Action
S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interacts with GST by inducing its activity . This induction enhances the ability of GST to conjugate harmful substances with GSH, facilitating their removal from the body . This interaction results in an increased detoxification capacity, particularly in target organs of mice .
Biochemical Pathways
The compound affects the glutathione metabolic pathway . By inducing GST activity, it increases the rate of conjugation reactions within this pathway, leading to enhanced detoxification of harmful substances . The downstream effects include a reduction in the levels of harmful substances in the body and a potential decrease in the risk of diseases associated with these substances .
Result of Action
The molecular effect of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine’s action is the induction of GST activity . At the cellular level, this results in an increased capacity for detoxification, potentially protecting cells from damage by harmful substances .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(benzylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c12-9(10(14)15)7-17-11(16)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSYGXUDMJEFP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188947 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35446-36-7 | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035446367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Benzylthiocarbamoyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-[N-Benzyl(thiocarbamoyl)]-L-cysteine interact with its target and what are the downstream effects?
A1: S-[N-Benzyl(thiocarbamoyl)]-L-cysteine acts as a glutathione S-transferase (GST) stimulating agent []. GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from electrophilic compounds and oxidative stress. While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that S-[N-Benzyl(thiocarbamoyl)]-L-cysteine induces increased activity of GST enzymes, particularly in the bladder []. This heightened GST activity could potentially enhance the detoxification of carcinogens, such as nitrosamines, which are implicated in bladder cancer development [].
Q2: How does the structure of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine compare to similar compounds and how does this affect its activity?
A2: Research indicates that the length of the alkyl chain in phenylalkyl isothiocyanates and their cysteine conjugates influences their enzyme-inducing activity. Specifically, shorter alkyl chains in cysteine conjugates, like in S-[N-Benzyl(thiocarbamoyl)]-L-cysteine, are associated with higher enzyme-inducing activity compared to their longer chain counterparts []. This suggests a structure-activity relationship where the size and structure of the alkyl group attached to the cysteine conjugate impacts its interaction with the target enzyme and subsequent activity.
Q3: What evidence is there for the efficacy of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in preventing tumor development?
A3: While the provided research doesn't directly investigate the efficacy of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine in preventing tumor development, its parent compound, benzyl isothiocyanate, and other structurally similar phenylalkyl isothiocyanates have demonstrated inhibitory effects against a wide range of carcinogenic nitrosamines []. Given the enhanced enzyme-inducing activity of S-[N-Benzyl(thiocarbamoyl)]-L-cysteine compared to benzyl isothiocyanate, it is suggested that this compound could potentially serve as a prodrug, offering protection against nitrosamine-induced bladder carcinogenesis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



